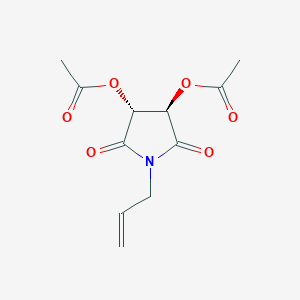
2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- is a complex organic compound that belongs to the class of pyrrolidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- typically involves multi-step organic reactions. One common method includes the acylation of a pyrrolidinedione precursor with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-(2-propenyl)-: Similar structure but with hydroxyl groups instead of acetyloxy groups.
2,5-Pyrrolidinedione, 3,4-bis(methoxy)-1-(2-propenyl)-: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
The presence of acetyloxy groups in 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- may confer unique chemical reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
184774-88-7 |
|---|---|
分子式 |
C11H13NO6 |
分子量 |
255.22 g/mol |
IUPAC名 |
[(3R,4R)-4-acetyloxy-2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C11H13NO6/c1-4-5-12-10(15)8(17-6(2)13)9(11(12)16)18-7(3)14/h4,8-9H,1,5H2,2-3H3/t8-,9-/m1/s1 |
InChIキー |
FKYUCBRUXCTAPW-RKDXNWHRSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)N(C1=O)CC=C)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(=O)N(C1=O)CC=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
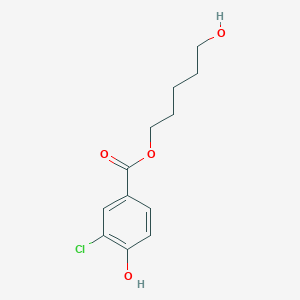
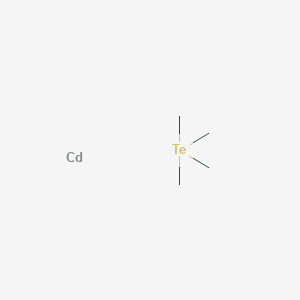

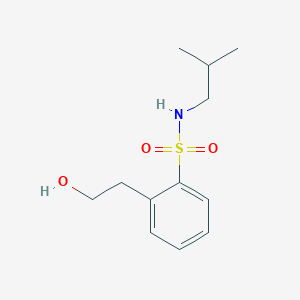
methanone](/img/structure/B12551631.png)

![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
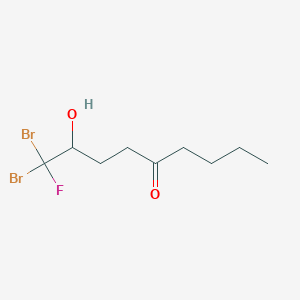
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
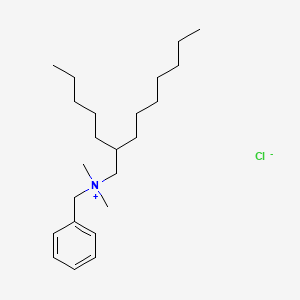
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)
